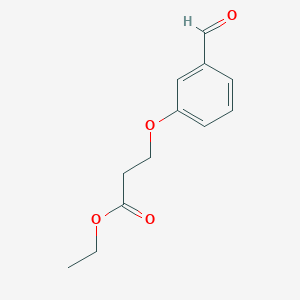

Ethyl 3-(3-formylphenoxy)propanoate

CAS No.:

Cat. No.: VC13409041

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O4 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | ethyl 3-(3-formylphenoxy)propanoate |

| Standard InChI | InChI=1S/C12H14O4/c1-2-15-12(14)6-7-16-11-5-3-4-10(8-11)9-13/h3-5,8-9H,2,6-7H2,1H3 |

| Standard InChI Key | LDGOXMHMTXWWCB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCOC1=CC=CC(=C1)C=O |

| Canonical SMILES | CCOC(=O)CCOC1=CC=CC(=C1)C=O |

Introduction

Synthesis

Ethyl 3-(3-formylphenoxy)propanoate is synthesized through nucleophilic substitution reactions. The most common method involves:

-

Reactants:

-

3-Formylphenol (starting material for the phenolic ring with a formyl group).

-

Ethyl 3-bromopropanoate (providing the ethyl propanoate moiety).

-

-

Reaction Conditions:

-

Base Catalyst: Potassium carbonate ().

-

Solvent: Dimethylformamide (DMF).

-

Temperature: Elevated temperatures (~80–100°C).

-

-

Mechanism:

-

The phenolic oxygen undergoes deprotonation by the base, forming a phenoxide ion.

-

The phenoxide ion reacts with ethyl 3-bromopropanoate via an SN2 mechanism, resulting in the formation of the ether bond.

-

-

Industrial Scale:

-

Continuous flow reactors are often employed to optimize yield and purity, ensuring precise control over reaction parameters.

-

Applications

Ethyl 3-(3-formylphenoxy)propanoate has diverse applications due to its unique chemical structure:

Pharmaceutical Research

-

Potential Antimicrobial Properties: Preliminary studies indicate that this compound may inhibit microbial growth by interacting with key enzymes or receptors.

-

Anti-inflammatory Activity: Its formyl and phenoxy groups may enhance interactions with biological targets, offering potential therapeutic benefits.

Materials Science

-

The compound's reactivity allows for incorporation into polymers or advanced materials, enhancing their functional properties.

Chemical Transformations

The presence of both formyl (-CHO) and ester (-COOR) groups makes it versatile for further chemical modifications:

-

Reduction to alcohols.

-

Condensation reactions to form larger aromatic systems.

Comparative Analysis with Related Compounds

Ethyl 3-(3-formylphenoxy)propanoate can be compared to similar derivatives to highlight its unique features:

The dual presence of formyl and phenoxy groups in Ethyl 3-(3-formylphenoxy)propanoate enhances its reactivity and specificity compared to simpler derivatives.

Safety and Handling

While specific safety data for Ethyl 3-(3-formylphenoxy)propanoate is limited, general precautions for similar esters include:

-

Toxicity: Potential for mild skin and eye irritation.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Handling: Use gloves and protective eyewear during laboratory procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume